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molecular formula C13H9FO2 B1305302 3-(4-Fluorophenoxy)benzaldehyde CAS No. 65295-61-6

3-(4-Fluorophenoxy)benzaldehyde

Cat. No. B1305302
M. Wt: 216.21 g/mol
InChI Key: HTBZPEDBMOXWID-UHFFFAOYSA-N
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Patent
US05187192

Procedure details

A mixture of 3-hydroxybenzaldehyde (24.37 g, 199.6 mmol), 4-bromofluorobenzene (69.86 g, 399.2 mmol), potassium carbonate (42.76 g, 309.4 mnmol) and copper powder (6.34 g, 99.8 mmol) in pyridine (200 mL) was refluxed for 64 hours. It was then cooled to ambient temperature and filtered through Celite. The filtrate was diluted with ethyl acetate (600 mL) and washed with water (3×400 mL). The organic phase was dried over MgSO4. The resulting residue was chromatographed (silica gel; hexanes, ether 85:15) to afford 31.03 g (72%) of 3-(4-fluorophenoxy)benzaldehyde as a pale yellow solid.
Quantity
24.37 g
Type
reactant
Reaction Step One
Quantity
69.86 g
Type
reactant
Reaction Step One
Quantity
42.76 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
6.34 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].Br[C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=1.C(=O)([O-])[O-].[K+].[K+]>N1C=CC=CC=1.[Cu]>[F:17][C:14]1[CH:15]=[CH:16][C:11]([O:1][C:2]2[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=2)[CH:5]=[O:6])=[CH:12][CH:13]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
24.37 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Name
Quantity
69.86 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)F
Name
Quantity
42.76 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
copper
Quantity
6.34 g
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 64 hours
Duration
64 h
FILTRATION
Type
FILTRATION
Details
filtered through Celite
ADDITION
Type
ADDITION
Details
The filtrate was diluted with ethyl acetate (600 mL)
WASH
Type
WASH
Details
washed with water (3×400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The resulting residue was chromatographed (silica gel; hexanes, ether 85:15)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(OC=2C=C(C=O)C=CC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 31.03 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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